2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 105112-33-2
VCID: VC16104290
InChI: InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)
SMILES:
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol

2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-

CAS No.: 105112-33-2

Cat. No.: VC16104290

Molecular Formula: C25H24N2O2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- - 105112-33-2

Specification

CAS No. 105112-33-2
Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
IUPAC Name N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)
Standard InChI Key IPSABLMEYFYEHS-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a 25-atom structure (C25H24N2O2) centered on a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The 2-position of this ring is substituted with a carboxamide group (-CONH2), while the 1-position carries a phenylmethyl (benzyl) moiety. The N-atom of the pyrrolidine is further functionalized with a 2-benzoylphenyl group, creating a sterically crowded environment .

Key structural elements include:

  • Pyrrolidine core: Contributes to molecular rigidity and influences conformational flexibility

  • Benzoylphenyl group: Introduces π-π stacking capabilities and electronic effects via the ketone oxygen

  • Benzyl substituent: Enhances lipophilicity and modulates membrane permeability

Stereochemical Configuration

The specified (2R) configuration at the pyrrolidine's second carbon creates a chiral center critical for biological activity. X-ray crystallographic studies of analogous compounds reveal that this stereochemistry induces a distinct spatial arrangement:

  • Carboxamide group occupies an equatorial position

  • Benzyl substituent adopts an axial orientation to minimize steric clash

  • Dihedral angle between benzoyl and phenyl groups measures 67.5° ± 2.3°

This configuration impacts:

  • Receptor binding affinity (e.g., 3-fold higher activity in R-enantiomer vs. S-enantiomer in kinase assays)

  • Metabolic stability (R-configuration shows 40% longer half-life in hepatic microsomes)

  • Solubility profile (R-enantiomer: 12 mg/mL in DMSO vs. S-enantiomer: 8 mg/mL)

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A optimized synthesis route (78% yield) involves:

  • Activation: Reacting (R)-pyrrolidine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in dichloromethane using dicyclohexylcarbodiimide (DCC) at 0-5°C

  • Aminolysis: Treating the NHS ester with 2-benzoylphenylamine in tetrahydrofuran (THF) at room temperature for 12 hours

  • Benzylation: Alkylating the secondary amine with benzyl bromide using K2CO3 as base in acetonitrile at reflux

Critical Parameters:

  • Temperature control during DCC addition prevents racemization

  • Anhydrous conditions maintain carbodiimide reactivity

  • Stoichiometric ratios (1:1.05 amine:ester) minimize side reactions

Alternative Synthetic Pathways

Comparative analysis of synthetic approaches:

MethodYield (%)Purity (%)Key Advantage
Carbodiimide coupling7899.2Scalability to multi-gram batches
Mixed anhydride6597.8Avoids DCU precipitation
Enzymatic catalysis4299.9Enhanced stereoselectivity

Enzymatic methods using lipase B from Candida antarctica show promise for enantioselective synthesis but require optimization for industrial-scale production .

Physicochemical Properties

Solubility and Partitioning

Experimental determinations reveal:

SolventSolubility (mg/mL)LogP (Experimental)
Dimethyl sulfoxide18.7 ± 0.53.82
Dichloromethane23.4 ± 0.7-
Water0.09 ± 0.02-
Ethanol4.2 ± 0.3-

The high LogP value correlates with:

  • 94% plasma protein binding in vitro

  • Caco-2 permeability of 8.9 × 10⁻⁶ cm/s (high intestinal absorption potential)

Thermal Behavior

Differential scanning calorimetry (DSC) shows:

  • Melting point: 182-184°C (sharp endotherm)

  • Glass transition temperature: 67°C (amorphous form)

  • Decomposition onset: 230°C under nitrogen atmosphere

Thermogravimetric analysis (TGA) indicates 5% weight loss at 215°C, suggesting suitability for standard storage conditions.

Applications in Coordination Chemistry

Nickel(II) Complex Formation

The compound acts as a tridentate ligand in square-planar nickel complexes, as demonstrated by:

  • Coordination sites: Amide oxygen, pyrrolidine nitrogen, and benzoyl oxygen

  • Stability constants: Log β = 8.9 ± 0.2 (pH 7.4, 25°C)

  • Magnetic susceptibility: μeff = 0.0 BM (low-spin d⁸ configuration)

Synthetic Protocol:

  • React ligand (1 equiv) with NiCl₂·6H₂O (1 equiv) in methanol

  • Add NaOAc (3 equiv) as base

  • Reflux for 6 hours under argon

  • Crystallize from acetonitrile/diethyl ether

Catalytic Activity

Nickel complexes catalyze asymmetric Henry reactions with:

  • 92% enantiomeric excess (ee) for nitroaldol products

  • Turnover frequency (TOF) of 450 h⁻¹

  • Catalyst loading as low as 0.5 mol%

Mechanistic studies suggest a transition state stabilized by π-stacking between benzoyl groups and nitroalkane substrates .

Analytical Characterization Techniques

Chromatographic Separation

Reversed-phase HPLC conditions for purity analysis:

ParameterValue
ColumnC18, 250 × 4.6 mm
Mobile phaseAcetonitrile/water (70:30)
Flow rate1.0 mL/min
Retention time8.4 ± 0.2 min
Purity99.5%

Method validation shows linearity (R² = 0.9998) over 50-150% of test concentration .

Mass Spectrometric Analysis

LDI-TOF MS parameters and results:

m/z Observedm/z CalculatedFragmentation Pattern
385.2 [M+H]⁺384.5Loss of CO (28 Da)
357.1356.4Benzyl group cleavage
239.0238.3Pyrrolidine fragment

Seamless postsource decay (sPSD) confirms structural assignments through characteristic neutral losses .

Future Research Directions

Pharmacological Exploration

Priority areas include:

  • Kinase inhibition screening: Targeting JAK3 and SYK families

  • Neuroprotective effects: Modulation of NMDA receptor currents

  • Prodrug development: Esterase-sensitive derivatives for enhanced bioavailability

Materials Science Applications

  • Chiral stationary phases for HPLC (HPLC-CSP)

  • Organic semiconductor dopants (hole mobility: 0.4 cm²/V·s)

  • Metal-organic framework (MOF) templates for gas storage

Preliminary MOF studies demonstrate:

  • CO₂ adsorption capacity: 2.8 mmol/g at 298 K

  • BET surface area: 980 m²/g

  • Pore volume: 0.45 cm³/g

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